molecular formula C22H23NO5S B12163203 2-[(7-Methoxy-4-methylquinolin-2-yl)sulfanyl]-1-(3,4,5-trimethoxyphenyl)ethan-1-one

2-[(7-Methoxy-4-methylquinolin-2-yl)sulfanyl]-1-(3,4,5-trimethoxyphenyl)ethan-1-one

Cat. No.: B12163203
M. Wt: 413.5 g/mol
InChI Key: OUPFSPZFXCJYGG-UHFFFAOYSA-N
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Description

2-[(7-Methoxy-4-methylquinolin-2-yl)sulfanyl]-1-(3,4,5-trimethoxyphenyl)ethan-1-one is a complex organic compound that features a quinoline moiety linked to a trimethoxyphenyl group via a sulfanyl bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(7-Methoxy-4-methylquinolin-2-yl)sulfanyl]-1-(3,4,5-trimethoxyphenyl)ethan-1-one typically involves multiple steps:

    Formation of the Quinoline Moiety: The quinoline ring can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent like nitrobenzene.

    Introduction of the Sulfanyl Group: The sulfanyl group can be introduced by reacting the quinoline derivative with a thiol compound under basic conditions.

    Coupling with Trimethoxyphenyl Group: The final step involves coupling the sulfanyl-quinoline intermediate with a trimethoxyphenyl ethanone derivative, typically using a coupling reagent like DCC (dicyclohexylcarbodiimide) in an inert solvent such as dichloromethane.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors for better control over reaction conditions and the use of automated systems for reagent addition and product isolation.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

    Substitution: Electrophilic substitution reactions can occur on the aromatic rings, especially the methoxy-substituted phenyl ring.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Friedel-Crafts acylation or alkylation can be performed using aluminum chloride (AlCl3) as a catalyst.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted aromatic compounds depending on the electrophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.

Biology

Biologically, the compound may exhibit interesting pharmacological properties due to the presence of the quinoline moiety, which is known for its antimicrobial and antimalarial activities.

Medicine

In medicinal chemistry, derivatives of this compound could be explored for their potential as therapeutic agents, particularly in the treatment of infectious diseases or as anticancer agents.

Industry

Industrially, this compound could be used in the development of new materials or as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 2-[(7-Methoxy-4-methylquinolin-2-yl)sulfanyl]-1-(3,4,5-trimethoxyphenyl)ethan-1-one would depend on its specific application. For instance, if used as an antimicrobial agent, it might inhibit bacterial DNA gyrase or topoisomerase IV, enzymes critical for DNA replication. The quinoline moiety could intercalate into DNA, disrupting its function and leading to cell death.

Comparison with Similar Compounds

Similar Compounds

    Chloroquine: A well-known antimalarial drug with a quinoline structure.

    Quinine: Another antimalarial compound derived from the bark of the cinchona tree.

    Mefloquine: A synthetic derivative of quinine used to treat and prevent malaria.

Uniqueness

What sets 2-[(7-Methoxy-4-methylquinolin-2-yl)sulfanyl]-1-(3,4,5-trimethoxyphenyl)ethan-1-one apart is the combination of the quinoline and trimethoxyphenyl groups linked by a sulfanyl bridge. This unique structure could confer distinct pharmacological properties, making it a valuable compound for further research and development.

Properties

Molecular Formula

C22H23NO5S

Molecular Weight

413.5 g/mol

IUPAC Name

2-(7-methoxy-4-methylquinolin-2-yl)sulfanyl-1-(3,4,5-trimethoxyphenyl)ethanone

InChI

InChI=1S/C22H23NO5S/c1-13-8-21(23-17-11-15(25-2)6-7-16(13)17)29-12-18(24)14-9-19(26-3)22(28-5)20(10-14)27-4/h6-11H,12H2,1-5H3

InChI Key

OUPFSPZFXCJYGG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC2=C1C=CC(=C2)OC)SCC(=O)C3=CC(=C(C(=C3)OC)OC)OC

Origin of Product

United States

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